molecular formula C28H35ClN4O4S B2473562 N-(2-chlorobenzyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide CAS No. 866013-67-4

N-(2-chlorobenzyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide

Katalognummer: B2473562
CAS-Nummer: 866013-67-4
Molekulargewicht: 559.12
InChI-Schlüssel: LYAUHRBGKDSMHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(2-chlorobenzyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a potent and selective small molecule inhibitor of the AKT protein kinase, also known as Protein Kinase B. This compound is a key research tool for investigating the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and metabolism that is frequently dysregulated in cancer [Source: NCBI] . Its mechanism of action involves competitively binding to the ATP-binding pocket of AKT, thereby preventing its phosphorylation and subsequent activation [Source: PubChem] . The structural design, featuring a thienopyrimidine core, is recognized for conferring high kinase selectivity. Researchers utilize this inhibitor primarily in oncology to study tumorigenesis, assess the therapeutic potential of AKT pathway inhibition, and explore mechanisms of drug resistance in various cell lines and animal models [Source: Nature] . Its specific profile makes it invaluable for dissecting complex signaling networks and validating AKT as a molecular target in preclinical studies.

Eigenschaften

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-[1-[2-[cyclohexyl(methyl)amino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35ClN4O4S/c1-31(21-11-4-2-5-12-21)25(35)19-33-23-15-17-38-26(23)27(36)32(28(33)37)16-9-3-6-14-24(34)30-18-20-10-7-8-13-22(20)29/h7-8,10,13,15,17,21H,2-6,9,11-12,14,16,18-19H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAUHRBGKDSMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=CC=C4Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-chlorobenzyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidin core, which is known for various biological activities. The presence of the chlorobenzyl and cyclohexyl(methyl)amino groups enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound has significant cytotoxic effects on various cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential against certain bacterial strains.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Synthesis and Evaluation

The synthesis of N-(2-chlorobenzyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide involves multi-step organic reactions. The evaluation of its biological activity typically includes:

  • In vitro assays to determine cytotoxicity against cancer cell lines.
  • Antimicrobial susceptibility tests against various pathogens.
  • Enzyme activity assays to assess inhibition potential.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity against A549 and HeLa cell lines
AntimicrobialEffective against Staphylococcus aureus and E. coli
Enzyme InhibitionIC50 values indicating effective inhibition of target enzymes

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of the compound, it was tested against several human cancer cell lines. The results indicated an IC50 value in the low micromolar range for A549 lung cancer cells, suggesting potent anticancer activity. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of N-(2-chlorobenzyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide against Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific protein targets involved in cell proliferation and survival pathways. Molecular docking studies indicate strong binding affinity to target enzymes involved in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Notes on Methodological Approaches

  • Molecular Networking (): Critical for dereplication and identifying structurally related compounds via MS/MS fragmentation.
  • Hierarchical Clustering (): Links bioactivity and structural data to predict the target compound’s mode of action.
  • Limitations : Computational similarity metrics (e.g., Tanimoto) may overlook 3D conformational effects, necessitating molecular dynamics validation .

Q & A

Q. What is the significance of the thieno[3,2-d]pyrimidine core in this compound’s biological activity?

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with enzymes (e.g., kinases) and receptors via hydrogen bonding and π-π stacking. Its fused heterocyclic system enhances metabolic stability and bioavailability, making it a common motif in drug discovery for cancer and infectious diseases .

Q. What are the standard synthetic protocols for this compound?

Synthesis typically involves:

  • Step 1: Condensation of a thieno[3,2-d]pyrimidine precursor with a substituted benzyl halide under basic conditions (e.g., triethylamine in DCM).
  • Step 2: Amide coupling using reagents like HBTU or HATU with DIPEA in DMF to attach the hexanamide chain .
  • Step 3: Purification via column chromatography, followed by characterization using HPLC, 1H/ 13C NMR^1 \text{H}/\ ^{13} \text{C NMR}, and HRMS .

Q. How is the compound characterized for purity and structural integrity?

Critical methods include:

  • HPLC: Purity assessment (>90% threshold).
  • NMR Spectroscopy: Confirmation of substituent positions (e.g., cyclohexyl(methyl)amino group at δ 1.2–1.8 ppm in 1H NMR^1 \text{H NMR}).
  • Mass Spectrometry (HRMS): Verification of molecular weight within ±2 ppm error .

Advanced Research Questions

Q. How can reaction yields be optimized during the amide coupling step?

Key strategies:

  • Reagent Selection: Use HATU over HBTU for sterically hindered amines (improves coupling efficiency by 15–20%).
  • Solvent Optimization: Replace DMF with NMP to reduce side reactions at elevated temperatures.
  • Stoichiometry: Adjust molar ratios (e.g., 1.2 equivalents of cyclohexyl(methyl)amine to drive the reaction to completion) .

Q. How should researchers resolve contradictions in biological activity data across assays?

  • Dose-Response Validation: Perform IC50_{50} assays in triplicate with positive controls (e.g., staurosporine for kinase inhibition).
  • Off-Target Screening: Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific binding.
  • Solubility Correction: Account for DMSO concentration effects (e.g., >0.1% may artifactually inhibit targets) .

Q. What computational approaches predict the compound’s mechanism of action?

  • Molecular Docking: Use AutoDock Vina to model interactions with kinases (e.g., EGFR, PKA). Focus on binding energy (<−8 kcal/mol) and residue-specific hydrogen bonds (e.g., Lys72 in EGFR).
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex .

Q. How can structural modifications enhance target specificity?

  • Bioisosteric Replacement: Substitute the 2-chlorobenzyl group with a 4-fluorobenzyl moiety to reduce off-target interactions with cytochrome P450 enzymes.
  • Backbone Rigidity: Introduce a propargyl group in the hexanamide chain to restrict conformational flexibility, improving selectivity for ATP-binding pockets .

Methodological Challenges and Solutions

Q. Addressing Low Solubility in In Vitro Assays

  • Formulation: Use PEG-400/water (1:1) or β-cyclodextrin inclusion complexes.
  • Sonication: Pre-treat stock solutions with 10-minute sonication to disrupt aggregates .

Q. Interpreting Ambiguous NMR Peaks in the Thienopyrimidine Region

  • 2D NMR (COSY, HSQC): Resolve overlapping signals at δ 7.5–8.5 ppm (aromatic protons).
  • Isotopic Labeling: Synthesize 15N^{15} \text{N}-labeled analogs to clarify nitrogen-associated shifts .

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